molecular formula C21H25NO B1613103 2,6-Dimethyl-2'-piperidinomethyl benzophenone CAS No. 898773-30-3

2,6-Dimethyl-2'-piperidinomethyl benzophenone

Cat. No. B1613103
M. Wt: 307.4 g/mol
InChI Key: CURHQLNSGHLEKH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2’-piperidinomethyl benzophenone, commonly known as DM-PMB, is an organic compound used in various research fields and industrial applications. Its IUPAC name is (2,6-dimethylphenyl) [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethyl-2’-piperidinomethyl benzophenone is C21H25NO. The InChI code is 1S/C21H25NO/c1-16-8-6-9-17 (2)20 (16)21 (23)19-11-7-10-18 (14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 .

Scientific Research Applications

Photocrosslinking Agents in Biology

Benzophenones are utilized as effective photocrosslinking agents in biological research. A study demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins in Escherichia coli, showcasing its potential for discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).

NMDA-Receptor Affinity

Research into the affinity of benzophenone derivatives for the NMDA receptor has been conducted, indicating the relevance of these compounds in neurological studies. Such studies have explored the regioselectivity of benzophenone dimethyl acetal derivatives and their potential as novel ligands for sigma-1 receptors, highlighting their selectivity for the NMDA receptor (Aepkers & Wünsch, 2004).

Coordination Chemistry

Benzophenone derivatives have been applied in coordination chemistry to create complex compounds with lithium and zinc, providing insights into C- and N-functionalization processes. Such studies are crucial for understanding the structural properties and reaction mechanisms of these metal complexes (Koch et al., 2008).

Photodegradation Studies

Environmental research has benefited from studies on the photodegradation of benzophenone, particularly in understanding the kinetics and toxicity of transformation products under natural sunlight irradiation. These insights are essential for assessing the environmental impact and degradation pathways of organic pollutants (Perez-Estrada et al., 2008).

Photoinitiators in Polymerization

Benzophenone-based compounds have been synthesized and studied for their role as photoinitiators in polymerization processes. Their unique photophysical and photochemical properties are leveraged in material science to develop new polymers and coatings with specific characteristics (Balta et al., 2015).

properties

IUPAC Name

(2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-9-8-10-17(2)20(16)21(23)19-12-5-4-11-18(19)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURHQLNSGHLEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643596
Record name (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2'-piperidinomethyl benzophenone

CAS RN

898773-30-3
Record name Methanone, (2,6-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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